molecular formula C11H9BrO2S B13011959 Ethyl 5-bromobenzo[b]thiophene-3-carboxylate

Ethyl 5-bromobenzo[b]thiophene-3-carboxylate

Cat. No.: B13011959
M. Wt: 285.16 g/mol
InChI Key: HOIQXXQEFAFWTE-UHFFFAOYSA-N
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Description

Ethyl 5-bromobenzo[b]thiophene-3-carboxylate is a chemical compound belonging to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromobenzo[b]thiophene-3-carboxylate can be synthesized through various methods. One common approach involves the bromination of benzo[b]thiophene-3-carboxylate followed by esterification with ethanol. The reaction conditions typically include the use of bromine as the brominating agent and a catalyst such as iron(III) bromide to facilitate the reaction. The esterification step may involve the use of an acid catalyst like sulfuric acid to promote the formation of the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylate group can be reduced to an alcohol or aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Reactions: Products include various substituted benzo[b]thiophene derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

Ethyl 5-bromobenzo[b]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur atom in the thiophene ring can participate in various interactions, including hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Ethyl 5-bromobenzo[b]thiophene-3-carboxylate can be compared with other benzo[b]thiophene derivatives, such as:

  • Ethyl 5-chlorobenzo[b]thiophene-3-carboxylate
  • Ethyl 5-fluorobenzo[b]thiophene-3-carboxylate
  • Ethyl 5-iodobenzo[b]thiophene-3-carboxylate

These compounds share similar structures but differ in the halogen substituent, which can influence their reactivity and biological activity. This compound is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions not possible with other halogens.

Properties

Molecular Formula

C11H9BrO2S

Molecular Weight

285.16 g/mol

IUPAC Name

ethyl 5-bromo-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C11H9BrO2S/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3

InChI Key

HOIQXXQEFAFWTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=C1C=C(C=C2)Br

Origin of Product

United States

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